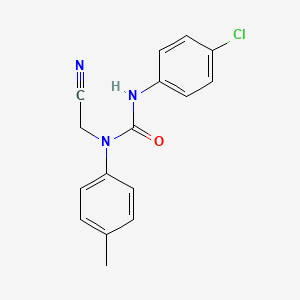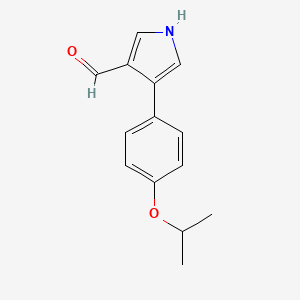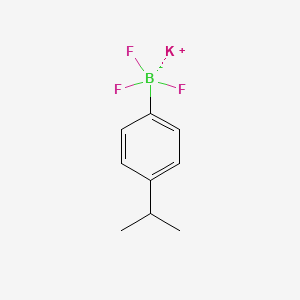
9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine is a complex organic molecule It features a purine base attached to a fluorinated tetrahydrofuran ring, which is further modified with tert-butyldimethylsilyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized through a series of reactions, including fluorination and protection of hydroxyl groups with tert-butyldimethylsilyl groups.
Attachment of the Purine Base: The purine base is then attached to the tetrahydrofuran ring through nucleophilic substitution reactions.
Final Modifications: The final steps involve deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.
Análisis De Reacciones Químicas
Types of Reactions
9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the purine base or the tetrahydrofuran ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 9-((2R,3R,4R,5R)-4-Hydroxy-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine
- 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-hydroxymethyl-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine
Uniqueness
The uniqueness of 9-((2R,3R,4R,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-fluorotetrahydrofuran-2-yl)-9H-purin-6-amine lies in its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H40FN5O3Si2 |
|---|---|
Peso molecular |
497.8 g/mol |
Nombre IUPAC |
9-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C22H40FN5O3Si2/c1-21(2,3)32(7,8)29-11-14-17(31-33(9,10)22(4,5)6)15(23)20(30-14)28-13-27-16-18(24)25-12-26-19(16)28/h12-15,17,20H,11H2,1-10H3,(H2,24,25,26)/t14-,15-,17-,20-/m1/s1 |
Clave InChI |
GYZBEHWYBXJHJX-MXHNKVEKSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)F)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)F)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351391.png)


![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13351415.png)


![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)



